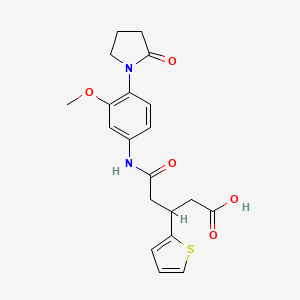
5-((3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-((3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic compound with promising biological activity. Its unique structure, characterized by multiple functional groups, suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
Structural Overview
The compound features a pentanoic acid backbone, an oxo group, a thiophene ring, and an aromatic amine moiety. The presence of the pyrrolidinone group enhances its chemical diversity, which may contribute to its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 402.47 g/mol |
| IUPAC Name | 5-[3-methoxy-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. The structural components, particularly the thiophene and pyrrolidinone moieties, may enhance its interaction with biological targets involved in inflammatory pathways. Research suggests that compounds with similar structures have shown effectiveness in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Properties
The anticancer activity of derivatives related to this compound has been explored extensively. Studies utilizing the A549 human lung adenocarcinoma model demonstrated that compounds bearing similar structural features can significantly reduce cell viability. For instance, derivatives containing free amino groups exhibited enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
The following table summarizes findings from various studies on related compounds:
| Compound | Activity | Target Cells |
|---|---|---|
| 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | Anti-inflammatory effects | Various inflammatory models |
| 5-Oxopyrrolidine derivatives | Anticancer activity | A549 (lung adenocarcinoma) |
| Compound with 5-nitrothiophene | Selective antimicrobial activity | Multidrug-resistant S. aureus |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction of the thiophene ring and the pyrrolidinone moiety with specific receptors or enzymes may influence key signaling pathways associated with cancer progression and inflammation . Molecular docking studies are suggested to further elucidate these interactions.
Case Studies
- Study on Anticancer Activity : In a controlled experiment, various derivatives were tested against A549 cells at a concentration of 100 µM for 24 hours. The results indicated a structure-dependent anticancer activity, where certain modifications led to enhanced efficacy compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of related compounds against multidrug-resistant pathogens, including Staphylococcus aureus. The results highlighted the importance of structural diversity in enhancing bioactivity against resistant strains .
Propiedades
IUPAC Name |
5-[3-methoxy-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-27-16-12-14(6-7-15(16)22-8-2-5-19(22)24)21-18(23)10-13(11-20(25)26)17-4-3-9-28-17/h3-4,6-7,9,12-13H,2,5,8,10-11H2,1H3,(H,21,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGUBWCQFWJDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC(CC(=O)O)C2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














